molecular formula C21H14FN3 B1339479 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 203450-08-2

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No. B1339479
M. Wt: 327.4 g/mol
InChI Key: DEFTZOFCLNDIMR-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine” belongs to the class of organic compounds known as triazines . Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other triazines .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques and computational methods . For instance, Density Functional Theory (DFT) can be used to optimize the molecular structure and calculate various properties .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Detailed information about the chemical reactions involving “2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Multifunctional Aggregation-Induced Emission Fluorophores

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine derivatives have been used in the synthesis of new multifunctional aggregation-induced emission (AIE) fluorophores. These fluorophores demonstrate reversible piezofluorochromic behavior and are utilized in nondoped sky-blue organic light-emitting diodes (OLEDs), showing excellent electroluminescence performance (Liu et al., 2018).

Antimicrobial Activity

Compounds containing 2-fluorophenyl-4,6-disubstituted triazines, which include 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, have shown significant antimicrobial activity against gram-positive bacteria and fungi. Their structure-activity relationship indicates essential activity elements (Saleh et al., 2010).

Ultraviolet Absorption and Fluorescence Spectroscopy

Studies on derivatives of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine have established their application in ultraviolet absorption. These compounds have demonstrated interesting properties in fluorescence spectroscopy and X-ray structure analysis, making them relevant in fields like photophysics (Keck et al., 1998).

Hole-Blocking Materials in Electroluminescent Devices

These triazine derivatives have been synthesized as part of a series of low molecular weight dimeric ethers. They are used as hole-blocking materials in electroluminescent devices, showing high thermal stability and good electrochemical properties, beneficial for OLED applications (Fink et al., 1998).

Enhancing Solubility and Thermal Properties of Copolymers

Novel copoly(phenyl-s-triazine)s, incorporating 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, have been developed. These copolymers demonstrate improved solubility in common organic solvents and exhibit excellent thermal properties, making them valuable in various industrial applications (Zong et al., 2014).

Proton-Conducting Aromatic Polyethersulfones

These triazine-based compounds have been used in synthesizing novel aromatic poly(arylene ether sulfone)s for studying their effects on solubility,thermal, and mechanical properties. Their potential application in proton exchange membranes showcases their significant thermo-oxidative stability and good film-forming abilities, crucial for advanced material science (Tigelaar et al., 2009).

Fluorescent Triazine Styryl Derivatives

The synthesis of fluorescent 1,3,5-triazine styryl derivatives, including compounds related to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, has been explored. These compounds are valuable in high-tech applications like OLEDs due to their high Stoke's shift and excellent thermal stability (Padalkar et al., 2011).

Electron Mobility in Organic Light Emitting Devices

A triazine compound with a structure similar to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine has been developed as an electron transport material in OLEDs. This material demonstrates significantly increased electron mobility, leading to lower driving voltage and higher efficiency in OLEDs (Klenkler et al., 2008).

Fluorine Substitution in Thermally Activated Delayed Fluorescence Molecules

Research on fluorine-substituted 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine derivatives has shown their effectiveness in constructing thermally activated delayed fluorescence (TADF) emitters. These emitters, utilized in OLEDs, demonstrate enhanced photophysical behavior due to fluorination, leading to higher external quantum efficiencies (Li et al., 2018).

Triazine-Based Oxidizing Reagent for Epoxidation

A triazine-based oxidizing reagent, derived from a similar structure, has been developed for epoxidation of alkenes. This reagent is notable for its bench stability and efficiency in yielding good to excellent results in various organic syntheses (Yamada et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The potential applications and future directions for a compound depend on its properties and the results of preliminary studies. Without specific information on “2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine”, it’s difficult to predict future directions .

properties

IUPAC Name

2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTZOFCLNDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245804
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

CAS RN

203450-08-2
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203450-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
R Fink, Y Heischkel, M Thelakkat… - Chemistry of …, 1998 - ACS Publications
A series of low molecular weight dimeric 1,3,5-triazine ethers with high glass transition temperatures is synthesized from 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine and various …
Number of citations: 133 pubs.acs.org
Y Li, JJ Liang, HC Li, LS Cui, MK Fung… - Journal of Materials …, 2018 - pubs.rsc.org
Two thermally activated delayed fluorescence (TADF) emitters 9′-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl)-9′H-9,3′:6′,9′′-tercarbazole (TCTZ-F) and 9′-(4-(4,6-…
Number of citations: 38 pubs.rsc.org
JJ Liang, Y Li, Y Yuan, SH Li, XD Zhu… - Materials Chemistry …, 2018 - pubs.rsc.org
A new thermally activated delayed fluorescence (TADF) emitter, 3-(9,9′-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC), was developed for …
Number of citations: 34 pubs.rsc.org
JM Choi, DR Lee, JY Lee - Dyes and Pigments, 2017 - Elsevier
Distorted donor-acceptor type blue fluorescent emitter, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,8-dimethyl-9H-carbazole (DmCzTrz), was developed for use as a high efficiency …
Number of citations: 6 www.sciencedirect.com
YJ Kang, JH Yun, SH Han, JY Lee - Journal of Materials Chemistry C, 2019 - pubs.rsc.org
A benzofuran and acridine merged moiety, 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine (BFAc), and a benzothiophene and acridine combined moiety, 5,5-dimethyl-5,13-…
Number of citations: 20 pubs.rsc.org
JH Kim, M Eum, TH Kim, JY Lee - Dyes and Pigments, 2017 - Elsevier
A novel pyrrolocarbazole moiety was developed as a new donor moiety of thermally activated delayed fluorescent emitters. The new pyrrolocarbazole donor moiety possessed stronger …
Number of citations: 25 www.sciencedirect.com
X Wang, Y Xu, L Yang, X Lu, H Zou, W Yang… - Journal of …, 2018 - Springer
A series of 1,3,5-triazines were synthesized and their UV absorption properties were tested. The computational chemistry methods were used to construct quantitative structure-property …
Number of citations: 12 link.springer.com
SY Byeon, J Kim, DR Lee, SH Han… - Advanced Optical …, 2018 - Wiley Online Library
The relationship between anisotropic orientation and molecular structure of thermally activated delayed fluorescent (TADF)‐based organic light emitting devices (OLEDs) is studied …
Number of citations: 86 onlinelibrary.wiley.com
XD Zhu, QS Tian, Q Zheng, YK Wang, Y Yuan… - Journal of …, 2019 - Elsevier
Two thermally activated delayed fluorescence (TADF) deep-blue emitters (4-SCZ, 4-SCZ-F) were developed by combining a novel spiro-type donor moiety with different triazine-based …
Number of citations: 11 www.sciencedirect.com
T Huang, X Song, M Cai, D Zhang, L Duan - Materials Today Energy, 2021 - Elsevier
A fast reverse intersystem crossing rate (k RISC ) is an ongoing pursuit for exciplex-forming host with thermally activated delayed fluorescence (TADF) for improved performances of …
Number of citations: 22 www.sciencedirect.com

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